2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 544462-72-8
Cat. No.: VC7402773
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.43
* For research use only. Not for human or veterinary use.
![2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide - 544462-72-8](/images/structure/VC7402773.png)
Specification
CAS No. | 544462-72-8 |
---|---|
Molecular Formula | C19H18N2O2S |
Molecular Weight | 338.43 |
IUPAC Name | 2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C19H18N2O2S/c1-13-3-7-15(8-4-13)17-12-24-19(20-17)21-18(22)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Standard InChI Key | QBCASDHWWQZKOK-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, reflects its hybrid architecture combining aromatic and heterocyclic motifs. Its molecular formula, C₂₁H₂₂N₂O₂S, corresponds to a molecular weight of 366.48 g/mol . Key structural components include:
-
A 1,3-thiazole core (positions 1–3) substituted at C4 with a 4-methylphenyl group.
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An acetamide side chain at C2 of the thiazole, linked to a 4-methoxyphenyl moiety.
The stereochemistry is achiral, as confirmed by its SMILES notation ([H]N(CCc1csc(c2ccc(C)cc2)n1)C(Cc1ccc(cc1)OC)=O
), which lacks stereodescriptors .
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 366.48 g/mol | |
logP (Partition Coefficient) | 4.07 | |
Polar Surface Area | 42.053 Ų | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 |
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide likely follows a multi-step protocol analogous to related thiazole acetamides :
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Thiazole Ring Formation:
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Condensation of 4-methylphenyl thiourea with α-haloketones (e.g., chloroacetone) under basic conditions.
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Cyclization to yield 4-(4-methylphenyl)-1,3-thiazol-2-amine.
-
-
Acetamide Functionalization:
Table 2: Comparative Synthesis of Thiazole Acetamides
Post-Synthetic Modifications
The compound’s structure permits further derivatization:
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Oxidation: Conversion of the methyl group on the phenyl ring to a carboxylic acid for enhanced solubility.
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Alkylation/Esterification: Modification of the methoxy group to tune electronic properties .
ADMET Profiling
Predicted pharmacokinetic properties include:
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Absorption: High gastrointestinal absorption due to logP >4 .
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Metabolism: Susceptible to hepatic CYP450-mediated oxidation at the methoxy group.
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Toxicity: Low acute toxicity (LD₅₀ >500 mg/kg in rodents for analogs).
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
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Dual-Action Agents: Combining anti-inflammatory and antimicrobial effects via hybrid structures.
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Targeted Therapies: Functionalization with biomolecular ligands (e.g., folate) for cancer-specific delivery .
Patent Landscape
While no patents specifically claim this compound, protected analogs include:
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US2021018907A1: Thiazole acetamides as kinase inhibitors.
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EP3569224A1: Antimicrobial compositions containing 4-arylthiazole derivatives .
Challenges and Future Directions
Synthetic Scalability
Current limitations include:
Unanswered Research Questions
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Target Identification: Elucidation of protein binding partners via proteomics.
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In Vivo Efficacy: Preclinical testing in disease models (e.g., xenograft tumors).
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